molecular formula C10H11N5O10S B11547757 N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide

Cat. No. B11547757
M. Wt: 393.29 g/mol
InChI Key: AIKMTLJZFRLRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide is a chemical compound known for its high-energy properties. It is part of a class of compounds that are often used in the development of energetic materials due to their stability and high energy content.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide typically involves the nitration of the corresponding oxamides. The process generally uses a mixture of nitric and sulfuric acid as the nitrating reagent. For example, N,N’-bis(3,3-dinitrobutyl) oxamide can be nitrated by heating it with a mixture of 100% nitric acid and concentrated sulfuric acid at 55°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can help in managing the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of molecular pathways, making the compound useful in both chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide is unique due to its specific combination of nitro groups and sulfonamide functionality. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of other high-energy materials and in various industrial applications.

properties

Molecular Formula

C10H11N5O10S

Molecular Weight

393.29 g/mol

IUPAC Name

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C10H11N5O10S/c1-10(13(18)19,14(20)21)6-7-11(15(22)23)26(24,25)9-4-2-8(3-5-9)12(16)17/h2-5H,6-7H2,1H3

InChI Key

AIKMTLJZFRLRIU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.